molecular formula C19H18N2O2 B2822944 N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-13-2

N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2822944
M. Wt: 306.365
InChI Key: JSFDGLDDBGLVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.).



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

This involves understanding the compound’s molecular structure, including the arrangement of atoms, the types of bonds between the atoms, and the compound’s stereochemistry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions, and the products it forms during these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Chemoselective Acetylation and Synthesis Mechanisms

Chemoselective acetylation of aminophenols, a related process to the synthesis of similar compounds, has been optimized using immobilized lipase, demonstrating the importance of catalyst choice and reaction conditions in achieving desired outcomes, such as intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Radiosynthesis for Study of Metabolism and Mode of Action

Radiosynthesis techniques have been applied to chloroacetanilide herbicides, enabling detailed studies on their metabolism and mode of action, crucial for understanding the environmental and health implications of these compounds (Latli & Casida, 1995).

Glutaminase Inhibition for Cancer Therapy

Research into glutaminase inhibitors, such as BPTES analogs, has shown promise in cancer therapy by inhibiting kidney-type glutaminase, suggesting a pathway for the development of treatments based on modifying acetamide structures (Shukla et al., 2012).

Development of Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides have been explored for their antiallergic properties, with modifications to the chemical structure leading to significant improvements in potency, demonstrating the therapeutic potential of these compounds (Menciu et al., 1999).

Antifungal Applications

Acetamide derivatives have shown antifungal activity against Candida species, highlighting the potential for developing new antifungal agents based on these chemical structures (Bardiot et al., 2015).

Antidiabetic Potential

Novel indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have demonstrated significant antidiabetic potential, offering a foundation for further research into diabetes treatments (Nazir et al., 2018).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating the versatility of acetamide derivatives in synthesizing compounds with potential health benefits (Chkirate et al., 2019).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and the risks associated with its use.


Future Directions

This could involve potential applications of the compound, areas for further research, and its implications in various fields.


Please consult with a chemistry professional or refer to scientific literature for detailed information about your specific compound. If you have access to a library or a database of scientific articles, you might find more information there. Please remember to handle all chemicals safely and responsibly.


properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-13-8-4-6-10-15(13)21-19(23)18(22)17-12(2)20-16-11-7-5-9-14(16)17/h4-11,20H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFDGLDDBGLVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.